N-(3,4-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide
Description
Properties
Molecular Formula |
C24H26N2O4S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C24H26N2O4S/c1-4-30-22-12-14-23(15-13-22)31(28,29)26(21-8-6-5-7-9-21)17-24(27)25-20-11-10-18(2)19(3)16-20/h5-16H,4,17H2,1-3H3,(H,25,27) |
InChI Key |
NOVFVZCZDNAECV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Intermediate Synthesis
The sulfonamide component, N-phenyl-4-ethoxybenzenesulfonamide, is prepared by reacting 4-ethoxybenzenesulfonyl chloride with aniline under basic conditions. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine group of aniline attacks the electrophilic sulfur center of the sulfonyl chloride. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions, with triethylamine (TEA) serving as both base and proton scavenger.
Key Reaction Parameters:
Acetamide Coupling
The acetamide segment is introduced via a carbodiimide-mediated coupling reaction between the sulfonamide intermediate and 3,4-dimethylphenylacetic acid. Ethylcarbodiimide hydrochloride (EDCI·HCl) and 4-dimethylaminopyridine (DMAP) are employed as coupling agents, facilitating the formation of the amide bond. This step is critical for ensuring regioselectivity and minimizing epimerization.
Representative Procedure:
-
Reagents:
-
Conditions:
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents such as DCM and DMF are preferred due to their ability to dissolve both sulfonamide and carboxylic acid reactants. DCM offers advantages in facile removal via rotary evaporation, while DMF enhances reaction rates at the cost of complicating purification.
Catalytic System
The EDCI/DMAP system proves optimal for acetamide bond formation, achieving yields >75%. Alternative catalysts like HOBt (hydroxybenzotriazole) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) marginally improve yields (to ~80%) but increase costs.
Purification and Characterization
Workup Protocol
Post-reaction mixtures are sequentially washed with:
Recrystallization
Crude product is recrystallized from a DCM/ethyl acetate (1:3 v/v) mixture, yielding white crystalline solid with >98% purity (HPLC). Melting point: 162–164°C.
Yield Optimization Strategies
| Factor | Optimal Condition | Yield Impact |
|---|---|---|
| Molar Ratio | 1:1.2 (Acid:Sulfonamide) | Maximizes conversion |
| Catalyst Loading | 1.5 equiv EDCI·HCl | Prevents side reactions |
| Reaction Time | 24 hours at RT | Ensures completion |
| Solvent Volume | 35 mL/g substrate | Balances solubility |
Adhering to these conditions achieves isolated yields of 76–82%, as demonstrated in analogous syntheses.
Comparative Analysis with Related Compounds
The synthesis of N-(3,4-Dimethylphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide shares mechanistic parallels with structurally related acetamides. For instance, N-(4-Ethoxyphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide (MW: 454.5 g/mol) is synthesized using identical EDCI/DMAP conditions but requires extended reaction times (36 hours) due to steric hindrance from the ethoxy group.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamido group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
- Enzyme Inhibition : Research has indicated that compounds with sulfonamide structures often exhibit enzyme inhibitory activity. For instance, related sulfonamide derivatives have been studied for their potential as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
- Anticancer Potential : The compound's structural features may allow it to interact with specific cellular targets involved in cancer progression. Preliminary studies suggest that similar compounds have shown significant anticancer activity against various cancer cell lines, indicating that N-(3,4-Dimethylphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide could possess similar properties .
Enzyme Inhibition Studies
A study focused on synthesizing new sulfonamide derivatives demonstrated their effectiveness as enzyme inhibitors. The synthesized compounds were screened for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, highlighting the therapeutic potential of similar compounds in managing metabolic disorders and neurodegenerative diseases .
Anticancer Activity Assessment
In another investigation, related compounds were tested against various cancer cell lines. The results indicated significant growth inhibition percentages against several types of cancer cells, suggesting that N-(3,4-Dimethylphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide might also exhibit anticancer properties .
Potential Applications
Given its structural characteristics and preliminary findings, N-(3,4-Dimethylphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide may find applications in:
- Pharmaceutical Development : As a lead compound for developing new drugs targeting metabolic disorders or neurodegenerative diseases.
- Research Tools : For studying enzyme mechanisms and interactions within biological systems.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions, stabilizing the compound within the binding site. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Features
The compound’s structure combines three key elements:
- 4-Ethoxybenzenesulfonamido group : Modulates solubility and hydrogen-bonding capacity.
- Acetamide linker : Facilitates conformational flexibility and interaction with biological targets.
Table 1: Structural Comparison of Acetamide Derivatives
Crystallographic and Stability Data
Crystal structures of sulfonamide-acetamide hybrids (e.g., N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide) reveal stabilization via N—H···O and C—H···O hydrogen bonds . The target compound’s 4-ethoxy group may introduce additional van der Waals interactions, enhancing crystallinity and thermal stability compared to methoxy analogs.
Biological Activity
N-(3,4-Dimethylphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the modulation of inflammatory processes. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C26H30N4O2S
- Molecular Weight : 470.61 g/mol
- CAS Number : [not provided in search results]
Research indicates that this compound exhibits significant biological activity through the inhibition of the NLRP3 inflammasome, a critical component of the innate immune response. The NLRP3 inflammasome is involved in the activation of inflammatory cytokines such as IL-1β and IL-18, which are implicated in various inflammatory diseases. By inhibiting this pathway, N-(3,4-Dimethylphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide may provide therapeutic benefits in conditions characterized by excessive inflammation, such as autoimmune diseases and metabolic disorders .
Anti-inflammatory Effects
The compound has shown promise in preclinical studies for its anti-inflammatory properties. Key findings include:
- Inhibition of Cytokine Production : Studies indicate that treatment with this compound leads to a reduction in pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo models.
- Modulation of Immune Responses : It has been observed to modulate T-helper cell responses, particularly Th17 cells, which play a crucial role in autoimmune pathology .
Case Studies
-
Model Organism Studies : In murine models of inflammation, administration of N-(3,4-Dimethylphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide resulted in decreased inflammatory markers and improved clinical scores associated with disease severity.
Study Model Dose Outcome A Mice with induced arthritis 10 mg/kg Reduced swelling and cytokine levels B LPS-induced sepsis model 5 mg/kg Improved survival rates and reduced systemic inflammation - Cell Culture Studies : In vitro studies using macrophage cell lines demonstrated that treatment with this compound significantly inhibited LPS-induced IL-6 production, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the established synthetic routes for N-(3,4-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide, and how are intermediates purified?
The compound is synthesized via multi-step reactions involving sulfonamide coupling and acetamide formation. A common approach involves reacting a sulfonyl chloride intermediate with an aminophenyl derivative under basic conditions (e.g., NaH in DMF), followed by purification via silica gel chromatography. For example, analogous sulfonamide-acetamide compounds are prepared using HATU as a coupling agent in DMSO, with intermediates purified via column chromatography (hexane/ethyl acetate gradients) . Ethyl iodide or similar alkylating agents may be used to introduce ethoxy groups, requiring careful monitoring of reaction temperature (50–80°C) to avoid byproducts .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Nuclear Magnetic Resonance (¹H NMR) and X-ray crystallography are critical. ¹H NMR confirms functional groups (e.g., ethoxy protons at δ ~1.3–1.5 ppm, sulfonamide NH at δ ~10–12 ppm). X-ray diffraction resolves the crystal structure, including bond lengths and dihedral angles, to validate stereochemistry. For instance, the crystal packing of a related sulfonamide-acetamide revealed gauche conformations and intermolecular C–H···O interactions, which stabilize the structure . SHELX software is routinely used for crystallographic refinement, with low-angle reflections omitted if affected by beam-stop artifacts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in sulfonamide coupling steps?
Optimization involves screening coupling agents, solvents, and bases. For example:
Q. How should researchers resolve discrepancies in crystallographic data, such as omitted reflections?
Low-angle reflections obscured by beam-stop artifacts (e.g., (100), (002) planes) are excluded during refinement. SHELXL’s L.S. and BLOC instructions help model thermal displacement parameters. For example, in a related compound, four reflections were omitted, and riding H-atom models (C–H = 0.93–0.97 Å) reduced R-factor convergence to <0.05 . Validation tools like PLATON should assess twinning or disorder .
Q. What strategies are used to modify the compound’s core structure for structure-activity relationship (SAR) studies?
Key modifications include:
- Sulfonamide group : Replace the ethoxy group with methoxy or propoxy to study steric effects.
- Acetamide linker : Introduce thioacetamide (e.g., –S– instead of –O–) to enhance electron delocalization .
- Aromatic substituents : Substitute 3,4-dimethylphenyl with fluorophenyl or methoxyphenyl to probe electronic effects. For example, replacing the ethoxy group with a methylsulfonyl group in a related compound increased solubility by 30% in DMSO .
Q. How can computational modeling predict solubility and stability under varying pH conditions?
Density Functional Theory (DFT) calculates solvation energy (ΔG_solv) using Gaussian09 with SMD solvent models. For instance, logP values >3.0 suggest poor aqueous solubility, necessitating co-solvents like PEG-400. Stability under acidic conditions (pH 2–4) is predicted via molecular dynamics simulations of sulfonamide hydrolysis . Experimentally, HPLC-UV (λ = 254 nm) monitors degradation products over 24 hours .
Data Analysis and Contradiction Resolution
Q. How are conflicting NMR and crystallographic data reconciled during structural validation?
Discrepancies between NMR (solution state) and crystallography (solid state) arise from conformational flexibility. For example, a crystal structure may show a planar sulfonamide group, while NMR reveals dynamic rotation. To resolve this:
- Perform variable-temperature NMR to detect restricted rotation (e.g., coalescence temperature analysis).
- Use NOESY to identify through-space correlations absent in the crystal structure .
Q. What experimental controls are critical when observing unexpected byproducts in alkylation reactions?
- Control 1 : Run the reaction without alkylating agents (e.g., ethyl iodide) to confirm baseline intermediate stability.
- Control 2 : Add radical inhibitors (e.g., BHT) to rule out free-radical pathways.
- Control 3 : Monitor reaction progress via TLC every 30 minutes to detect early byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
